1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine - 1152505-75-3

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Catalog Number: EVT-3143434
CAS Number: 1152505-75-3
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Compound Description: This compound was synthesized via an efficient one-pot, two-step process involving a solvent-free condensation/reduction reaction sequence. [] The synthesis began with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. [] The process highlights a direct route to valuable pyrazole derivatives. []
  • Relevance: This compound shares the core 1-methoxybenzyl-1H-pyrazol-5-amine structure with 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. The difference lies in the substitution on the pyrazole ring, with a tert-butyl group at the 3-position in this compound compared to a methyl group at the 4-position in the target compound. ( [])

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is a potent and orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), currently under early clinical development. [] This compound targets the RAS/RAF/MEK/ERK signaling cascade, often aberrantly activated in cancers with BRAF or RAS mutations. [] GDC-0994 shows promise for enhanced efficacy and reduced resistance development when compared to targeting upstream nodes like RAF and MEK. []
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-5-amine moiety present in 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Both compounds share this structural feature, albeit GDC-0994 incorporates it within a more complex molecular architecture designed for ERK1/2 inhibition. ( [])

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives

  • Compound Description: This series of compounds, incorporating the benzoxazole and pyrazole heterocycles, was synthesized under mild, solvent-free conditions. [] These derivatives were synthesized to evaluate their antitumor and antibacterial activities. []
  • Relevance: These derivatives share the 3-methyl-1H-pyrazol-5-amine core with 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Despite differing in the position of the methyl group on the pyrazole ring and the presence of the 5-methyl-1,3-benzoxazol-2-yl substituent, they belong to the same broader class of pyrazole-based compounds. ( [])

1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol

  • Compound Description: This novel tolylthiopyrazol derivative, featuring a methyl group, was synthesized through a transition metal-free direct sulfenylation reaction. [] The synthesis was performed at room temperature using N-chlorosuccinimide and targeted 1-aryl pyrazolones. []
  • Relevance: This compound shares the core 1-aryl-3-methyl-1H-pyrazol-5-ol structure with 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. The key difference lies in the substitution pattern on the pyrazole ring, as well as the aryl group at the 1-position. While the target compound has a methoxybenzyl group at the 1-position, this compound has a 2-chlorophenyl group. Furthermore, this compound bears a p-tolylthio group at the 4-position, which is absent in the target compound. ( [])

Properties

CAS Number

1152505-75-3

Product Name

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

IUPAC Name

2-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

Molecular Formula

C12H15N3O

Molecular Weight

217.272

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3

InChI Key

RIRDPELMTAWASO-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2OC)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.